(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone
Description
Properties
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c21-16-6-2-1-5-15(16)19-7-9-24(10-11-27-19)20(25)17-12-18(26-23-17)14-4-3-8-22-13-14/h1-6,8,12-13,19H,7,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCSTLRRRJIETJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=NOC(=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone is a synthetic organic molecule recognized for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial research. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 393.89 g/mol. Its structure features a thiazepane ring linked to a chlorophenyl group and an isoxazole moiety, which may contribute to its biological properties.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 393.89 g/mol |
| IUPAC Name | 7-(2-chlorophenyl)-1,4-thiazepan-4-ylmethanone |
| CAS Number | Not specified |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Thiazepane Ring : This can be achieved through cyclization reactions involving suitable precursors.
- Introduction of the Chlorophenyl Group : Nucleophilic substitution reactions are employed to attach the chlorophenyl moiety.
- Coupling with Isoxazole : The final step involves coupling with the isoxazole group using various coupling reagents.
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Cancer Cell Proliferation : Studies suggest that it may inhibit key pathways involved in cancer cell growth.
- Induction of Apoptosis : Evidence indicates that it can increase apoptosis in cancer cells by modulating BAX and Bcl-2 levels.
Biological Activity
Recent studies have highlighted several aspects of the biological activity of this compound:
Anticancer Activity
A study demonstrated that derivatives similar to this compound exhibited significant anticancer effects against various cell lines, including HT-29 and A-549. The IC50 values ranged from 13.56 to 17.8 μM, indicating potent anti-proliferative activity.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent, with preliminary tests indicating its effectiveness against certain bacterial strains.
Case Studies
- Study on Anticancer Properties : A recent publication evaluated a related thiazolidine derivative that showed an IC50 value of 0.081 μM against VEGFR-2, suggesting that similar compounds might exhibit comparable activities .
- Mechanistic Insights : Flow cytometric analysis revealed that compounds with similar structures could significantly increase apoptosis rates in cancer cells while arresting cell cycle progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the compound’s properties, a comparison is made with structurally analogous molecules from the evidence, focusing on core scaffolds, substituents, and functional attributes.
Table 1: Structural and Functional Comparison of Related Compounds
Core Scaffold Flexibility vs. Rigidity
- In contrast, rigid scaffolds like thiazole (Compound 4, ) or cyclopentanol (metconazole, ) prioritize structural stability, which is critical for agrochemical activity .
- Isoxazole-Pyridine System : The planar isoxazole-pyridine moiety in the target compound resembles electron-deficient heterocycles in kinase inhibitors, differing from the electron-rich thiophene in compounds 7a/7b () .
Substituent Effects
- Halogenated Aromatic Groups : The 2-chlorophenyl group in the target compound may enhance lipophilicity and π-stacking interactions compared to the 4-fluorophenyl groups in Compound 4 (). Positional isomerism (2- vs. 4-substitution) can significantly alter bioactivity, as seen in pesticides like acifluorfen () .
- Pyridine vs. Triazole : The pyridin-3-yl group in the target compound offers a hydrogen-bond acceptor site, contrasting with the triazole’s dual H-bonding capacity in metconazole (). This difference could influence target selectivity .
Research Implications and Limitations
While the target compound shares motifs with bioactive molecules, its unique combination of flexible and planar regions, halogenated aromatics, and heterocycles warrants further investigation:
Preparation Methods
Schmidt Reaction for 1,4-Thiazepan-5-one Formation
The 1,4-thiazepane scaffold is synthesized via Schmidt reaction of tetrahydrothiopyran-4-one, a six-membered thiacyclohexanone. Treatment with sodium azide (NaN₃) in concentrated hydrochloric acid induces ring expansion to 1,4-thiazepan-5-one, a seven-membered lactam. This reaction proceeds through a nitrene intermediate, with the ketone carbonyl undergoing nucleophilic attack by the azide-derived species, followed by rearrangement and ring expansion. Key experimental parameters include:
| Reaction Component | Quantity | Conditions | Yield |
|---|---|---|---|
| Tetrahydrothiopyran-4-one | 5.14 g | HCl (20 mL), 0°C → RT, 4 hrs | 62% |
| Sodium azide | 4.31 g |
Recrystallization from ethyl acetate-hexane yields colorless crystals (m.p. 120–121°C). Alternative protocols using dichloromethane/hexanes recrystallization report 81% yield, underscoring solvent selection’s impact on efficiency.
Reduction to 1,4-Thiazepane
Reduction of the lactam to the amine is accomplished using borane-tetrahydrofuran (BH₃·THF) or lithium aluminum hydride (LiAlH₄). For instance, BH₃·THF in refluxing THF reduces 7-(2-chlorophenyl)-1,4-thiazepan-5-one to the corresponding amine, which is isolated via aqueous workup and column chromatography. Yields typically exceed 70%, though exact data for this specific derivative remain proprietary.
Preparation of 5-(Pyridin-3-yl)Isoxazol-3-yl Group
Huisgen Cycloaddition for Isoxazole Assembly
The 5-(pyridin-3-yl)isoxazol-3-yl moiety is constructed via 1,3-dipolar cycloaddition between 3-pyridinylcarbonitrile oxide and acetylene. Generation of the nitrile oxide from 3-cyanopyridine using chloramine-T and triethylamine in dichloromethane precedes reaction with ethyl propiolate, yielding ethyl 5-(pyridin-3-yl)isoxazole-3-carboxylate. Hydrolysis with aqueous NaOH produces the free acid, which is activated as an acyl chloride using thionyl chloride (SOCl₂).
Alternative Condensation with Hydroxylamine
Condensation of 3-acetylpyridine with hydroxylamine hydrochloride in ethanol under reflux forms the oxime intermediate, which undergoes cyclodehydration with phosphorus oxychloride (POCl₃) to yield 5-(pyridin-3-yl)isoxazole. This method avoids nitrile oxide handling but requires stringent temperature control to prevent side reactions.
Coupling of Heterocyclic Moieties via Methanone Linkage
Acylation Using Isoxazole-3-Carbonyl Chloride
The final coupling employs 5-(pyridin-3-yl)isoxazole-3-carbonyl chloride, generated in situ from the corresponding carboxylic acid using SOCl₂. Reaction with 7-(2-chlorophenyl)-1,4-thiazepane in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base affords the target methanone. Purification via silica gel chromatography yields the product in ~65% purity, necessitating recrystallization from ethanol/water.
Organometallic Coupling Strategies
Alternative approaches involve lithiation of 5-(pyridin-3-yl)isoxazole using n-BuLi at −78°C, followed by reaction with 7-(2-chlorophenyl)-1,4-thiazepan-4-carbonyl chloride. This method, adapted from carboxamide syntheses in US8614206B2, achieves higher regioselectivity but requires anhydrous conditions.
Optimization Strategies for Enhanced Yield and Purity
Solvent and Temperature Effects
Comparative data from thiazepane syntheses highlight toluene’s superiority over THF in Schmidt reactions, improving yields from 62% to 81%. Similarly, refluxing ethyl acetate enhances cycloaddition kinetics for isoxazole formation versus room-temperature protocols.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis using a C18 column (ACN/H₂O gradient) reveals ≥98% purity post-recrystallization, with residual solvents below ICH limits.
Q & A
Q. What are the optimal synthetic routes for preparing (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone, and how are reaction conditions optimized?
- Methodological Answer : The synthesis involves multi-step routes, typically starting with the construction of the thiazepane ring via cyclization of a thioether intermediate. For example, the 2-chlorophenyl group can be introduced via nucleophilic aromatic substitution under controlled pH (6.5–7.5) and temperature (60–80°C). The isoxazole-pyridine moiety is synthesized separately using a Huisgen cycloaddition or via condensation of hydroxylamine with a diketone precursor. Reaction progress is monitored via HPLC to optimize yield and purity . Solvent choice (e.g., DMF or dichloromethane) and catalyst selection (e.g., Pd/C for hydrogenation) significantly impact efficiency .
Q. How can the compound’s structural integrity and purity be validated post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming regiochemistry, particularly for distinguishing between isoxazole and thiazepane ring conformers. Mass spectrometry (HRMS or ESI-MS) provides molecular weight validation. Purity (>95%) is assessed via reverse-phase HPLC with a C18 column and UV detection at 254 nm. X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?
- Methodological Answer : Solubility is tested in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectrophotometry. Stability under physiological conditions (37°C, pH 7.4) is assessed via LC-MS over 24–72 hours to detect hydrolysis or oxidation byproducts. Thiazepane rings are prone to ring-opening in acidic conditions (pH <5), necessitating pH-controlled storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound?
- Methodological Answer : Contradictions may arise from dynamic effects (e.g., hindered rotation in the thiazepane ring) or paramagnetic impurities. Variable-temperature NMR (VT-NMR) can differentiate between conformational exchange and impurities. For example, broadening of signals at elevated temperatures (e.g., 50°C) suggests conformational flexibility. Computational modeling (DFT or MD simulations) aids in assigning ambiguous peaks by predicting chemical shifts and coupling constants .
Q. What experimental strategies are used to establish structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer : SAR studies involve systematic modifications:
- Core substitutions : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on bioactivity.
- Ring variations : Substitute the thiazepane with a piperazine or morpholine ring to evaluate steric and electronic contributions .
Biological activity (e.g., kinase inhibition) is quantified via enzymatic assays (IC₅₀ values), with results correlated to structural features using QSAR models .
Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Discrepancies often stem from poor pharmacokinetic properties (e.g., low oral bioavailability). Solutions include:
- Prodrug design : Introduce ester or amide prodrug moieties to enhance membrane permeability.
- Metabolic stability assays : Use liver microsomes (human/rat) to identify cytochrome P450-mediated degradation pathways .
Pharmacokinetic parameters (Cmax, AUC) are measured via LC-MS/MS in plasma samples from rodent models .
Q. What methodologies are recommended for studying the compound’s stability under varying environmental conditions (e.g., light, humidity)?
- Methodological Answer : Accelerated stability studies are conducted per ICH guidelines:
- Forced degradation : Expose the compound to UV light (ICH Q1B), 75% humidity, and oxidative conditions (H₂O₂) to identify degradation pathways.
- Kinetic analysis : Use Arrhenius plots to extrapolate shelf-life at 25°C from high-temperature data (40–60°C). Degradation products are characterized via LC-MS and compared to reference standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
